molecular formula C9H16BrNO B14025288 3-Bromo-1-tert-butylpiperidin-2-one CAS No. 1340526-76-2

3-Bromo-1-tert-butylpiperidin-2-one

Cat. No.: B14025288
CAS No.: 1340526-76-2
M. Wt: 234.13 g/mol
InChI Key: PCNKKRMNBKXLMF-UHFFFAOYSA-N
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Description

3-Bromo-1-tert-butylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones It features a bromine atom attached to the third carbon of the piperidinone ring and a tert-butyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-tert-butylpiperidin-2-one typically involves the bromination of 1-tert-butylpiperidin-2-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at room temperature to ensure controlled bromination.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-tert-butylpiperidin-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 1-tert-butylpiperidin-2-one.

    Oxidation Reactions: Oxidation can lead to the formation of more complex piperidinone derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Substitution: Products include azido, thiocyano, or methoxy derivatives.

    Reduction: The major product is 1-tert-butylpiperidin-2-one.

    Oxidation: Various oxidized piperidinone derivatives can be formed.

Scientific Research Applications

3-Bromo-1-tert-butylpiperidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-tert-butylpiperidin-2-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-tert-butylpiperidin-2-one: This compound has an amino group instead of a bromine atom.

    3-Bromo-1-butylpiperidin-2-one: This compound has a butyl group instead of a tert-butyl group.

Uniqueness

3-Bromo-1-tert-butylpiperidin-2-one is unique due to the presence of both the bromine atom and the tert-butyl group. The bromine atom provides reactivity for substitution reactions, while the tert-butyl group offers steric protection, making the compound versatile for various synthetic applications.

Properties

CAS No.

1340526-76-2

Molecular Formula

C9H16BrNO

Molecular Weight

234.13 g/mol

IUPAC Name

3-bromo-1-tert-butylpiperidin-2-one

InChI

InChI=1S/C9H16BrNO/c1-9(2,3)11-6-4-5-7(10)8(11)12/h7H,4-6H2,1-3H3

InChI Key

PCNKKRMNBKXLMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCCC(C1=O)Br

Origin of Product

United States

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